p-Nonyloxybenzaldehyde

CAS No.: 50262-46-9

Cat. No.: VC2314225

Molecular Formula: C16H24O2

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50262-46-9 |

|---|---|

| Molecular Formula | C16H24O2 |

| Molecular Weight | 248.36 g/mol |

| IUPAC Name | 4-nonoxybenzaldehyde |

| Standard InChI | InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3 |

| Standard InChI Key | OZWJLGGZWZZBKK-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCOC1=CC=C(C=C1)C=O |

| Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)C=O |

Introduction

Chemical Structure and Properties

Structural Characteristics

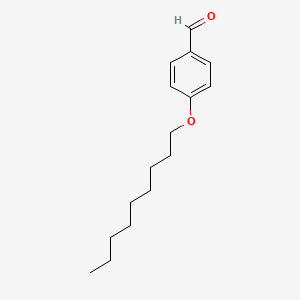

The molecular structure of p-Nonyloxybenzaldehyde features a benzene ring with two key substituents: an aldehyde group (-CHO) and a nonyloxy group (-OC9H19) positioned para to each other. The compound is formally identified by several synonyms including:

-

4-n-Nonyloxybenzaldehyde

-

p-Nonyloxybenzaldehyde

-

4-Nonyloxybenzaldehyde

-

4-(Nonyloxy)benzaldehyde

Physical and Chemical Properties

Table 1 summarizes the key physicochemical properties of p-Nonyloxybenzaldehyde based on available data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H24O2 | |

| Molecular Weight | 248.36 g/mol | |

| PubChem CID | 142697 | |

| CAS Number | 50262-46-9 | |

| Structure | Benzaldehyde with nonyloxy substituent |

The compound's structure suggests it would exhibit typical aldehyde reactivity while its long alkyl chain would contribute to increased lipophilicity compared to shorter-chain analogs like p-methoxybenzaldehyde.

Spectral Characteristics and Identification

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) provides valuable data for identifying p-Nonyloxybenzaldehyde. The compound's mass spectral profile includes distinctive fragmentation patterns that can serve as a fingerprint for identification purposes:

Table 2: GC-MS Spectral Data for p-Nonyloxybenzaldehyde

| Parameter | Value | Source |

|---|---|---|

| Total Peaks | 82 | |

| m/z Top Peak | 43 | |

| m/z 2nd Highest | 41 | |

| m/z 3rd Highest | 123 | |

| NIST Number | 135239 | |

| Library | Main library |

The fragmentation pattern with prominent peaks at m/z values of 43, 41, and 123 is characteristic of this compound and can be used for its analytical identification .

Spectroscopic Data

According to PubChem records, several spectroscopic methods have been used to characterize p-Nonyloxybenzaldehyde:

-

13C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance spectral data is available for this compound, providing information about its carbon skeleton structure .

-

Infrared Spectroscopy: Vapor phase IR spectral data exists for p-Nonyloxybenzaldehyde, which would typically show characteristic absorptions for the aldehyde carbonyl group, aromatic ring, and ether linkage .

These spectroscopic techniques collectively provide valuable tools for the structural confirmation and purity assessment of p-Nonyloxybenzaldehyde.

The presence of p-Nonyloxybenzaldehyde in PubChem's reference collection (SID500812786) suggests its importance as a standard compound for research purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume